

^1H NMR and ^{13}C NMR spectroscopic data of 6-iodo-1H-indazole

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Compound of Interest

Compound Name: 6-iodo-1H-indazole

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Spectroscopic Data Sheet: 6-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound **6-iodo-1H-indazole**. This key intermediate is utilized in the synthesis of various pharmaceutically active molecules. The following sections present the available NMR data in a structured format, a detailed experimental protocol for data acquisition, and a logical workflow for spectroscopic analysis.

^1H and ^{13}C NMR Spectroscopic Data

The following tables summarize the quantitative ^1H and ^{13}C NMR data for **6-iodo-1H-indazole**.

Table 1: ^1H NMR Data of **6-iodo-1H-indazole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
10.24	br s	-	1H	NH
8.04	br s	-	1H	H-3
7.92	br s	-	1H	H-7
7.51	br d	8.4	1H	H-4
7.46	dd	8.4, 1.2	1H	H-5

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Data of **6-iodo-1H-indazole**

Chemical Shift (δ) ppm	Assignment
Data not available in the searched literature.	-

Experimental Protocols

The following protocol outlines the general procedure for acquiring the NMR spectra of iodo-indazole derivatives. While the specific parameters for the provided data are partially available, this section offers a more comprehensive methodology based on standard practices for similar compounds.

Sample Preparation:

- Approximately 5-10 mg of **6-iodo-1H-indazole** is accurately weighed and dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- The solution is transferred to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A 400 MHz NMR spectrometer (e.g., Bruker Avance III or similar).
- Nuclei: ^1H and ^{13}C .
- Temperature: Standard probe temperature (e.g., 298 K).

^1H NMR Acquisition:[1]

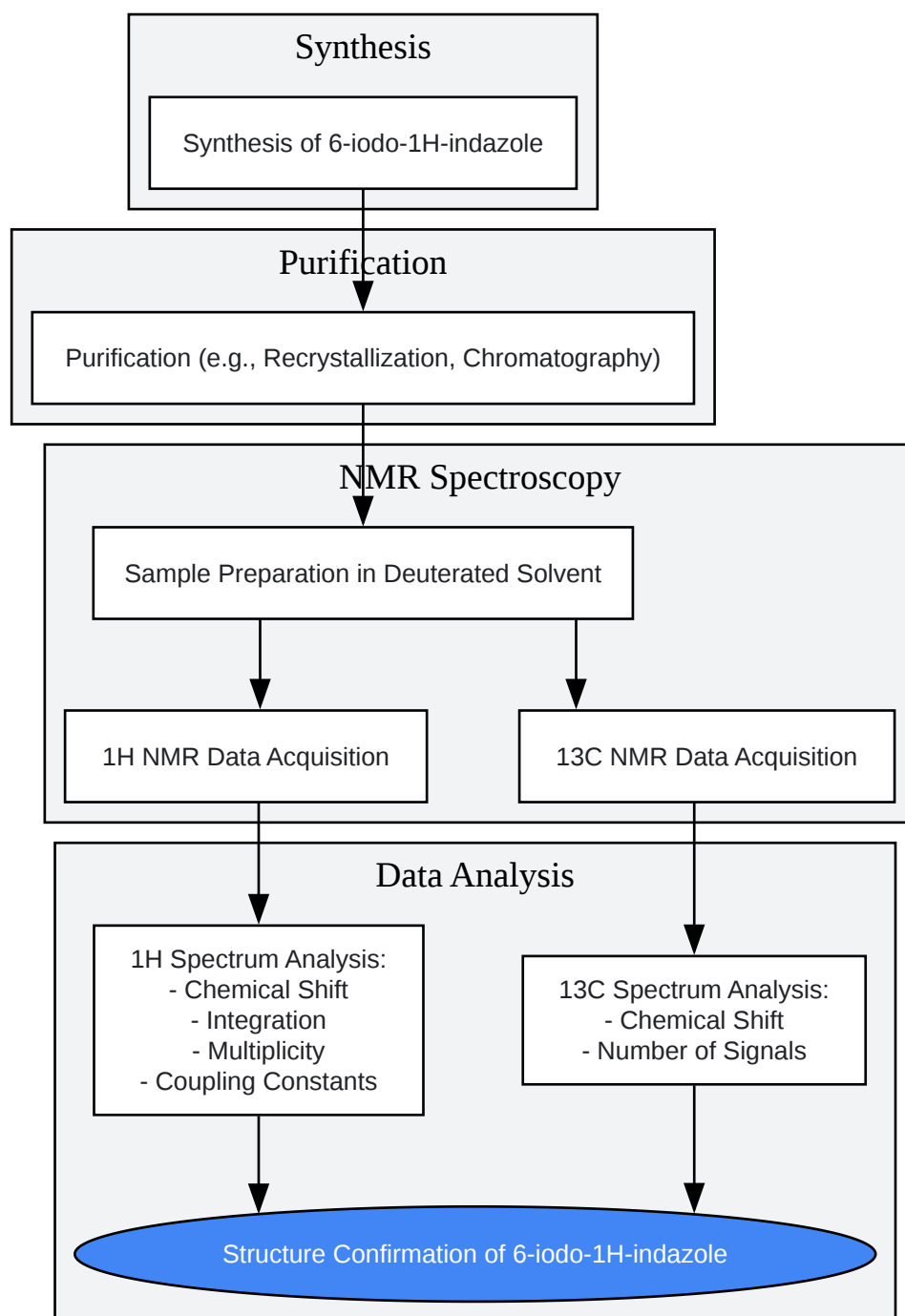
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: A range appropriate for aromatic compounds (e.g., -2 to 12 ppm).
- Processing: The Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed. The spectrum is then phased and baseline corrected.

^{13}C NMR Acquisition:

- Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: A standard range for organic molecules (e.g., 0 to 220 ppm).
- Processing: The FID is processed with an exponential window function (line broadening of 1-2 Hz) and Fourier transformed. The spectrum is then phased and baseline corrected.

Spectroscopic Analysis Workflow

The logical flow for the analysis of the NMR data to confirm the structure of **6-iodo-1H-indazole** is outlined below.



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Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of **6-iodo-1H-indazole**.

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References

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